N-2-naphthylimidodicarbonimidic diamide
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Overview
Description
N-2-naphthylimidodicarbonimidic diamide: is a chemical compound with the molecular formula C₁₂H₁₃N₅. It is known for its unique structure, which includes a naphthalene ring and imidodicarbonimidic diamide functional groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-2-naphthylimidodicarbonimidic diamide typically involves the reaction between naphthylamine and cyanamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-2-naphthylimidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthylimidodicarbonimidic diamide oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The naphthalene ring allows for electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Naphthylimidodicarbonimidic diamide oxide.
Reduction: Naphthylamine derivatives.
Substitution: Substituted naphthylimidodicarbonimidic diamide derivatives.
Scientific Research Applications
N-2-naphthylimidodicarbonimidic diamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-2-naphthylimidodicarbonimidic diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N-2-naphthylimidodicarbonimidic diamide oxide: An oxidized derivative with similar structural features.
Naphthylamine: A precursor in the synthesis of this compound.
Naphthalene derivatives: Compounds with similar aromatic ring structures.
Uniqueness: this compound is unique due to its combination of a naphthalene ring and imidodicarbonimidic diamide functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-naphthalen-2-ylguanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c13-11(14)17-12(15)16-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H6,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLIBCPWPNCFBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(N)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274542 |
Source
|
Record name | N-2-naphthylimidodicarbonimidic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-97-1 |
Source
|
Record name | NSC14445 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-2-naphthylimidodicarbonimidic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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